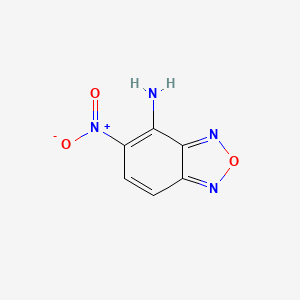

5-Nitro-2,1,3-benzoxadiazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2,1,3-benzoxadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUQFNPRWPTYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method is the nitration of 2,1,3-benzoxadiazol-4-amine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Amino-2,1,3-benzoxadiazol-4-amine.

Substitution: Depending on the nucleophile, products such as N-alkylated or N-acylated derivatives.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

5-Nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including dyes and fluorescent probes.

Biology: Employed in the development of fluorescent markers for imaging and tracking biological processes.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of 5-Nitro-2,1,3-benzoxadiazol-4-amine depends on its specific application. In biological systems, its fluorescent properties are often exploited for imaging purposes. The nitro group can undergo reduction to form an amino group, which can then interact with various biomolecules, enabling the visualization of cellular processes. The compound’s ability to participate in nucleophilic substitution reactions also allows it to be modified for targeted applications.

Comparison with Similar Compounds

Structural Analogs of 5-Nitro-2,1,3-benzoxadiazol-4-amine

The benzoxadiazole core allows for diverse functionalization. Key analogs include:

Notes:

- Electronic Effects: Substitution at C4 or C5 alters electron density. For example, the nitro group at C4 (vs.

- Solubility : Bulky substituents like benzyl (N-Benzyl analog) improve lipophilicity, whereas polar groups (e.g., -NH₂) enhance aqueous solubility .

Key Research Findings and Challenges

- Stability Issues : Commercial discontinuation () implies instability under standard conditions, possibly due to sensitivity to light or moisture.

- Synthetic Optimization : High-yield routes (e.g., 98% yield for benzimidazole nitration in ) suggest nitration steps are efficient but require rigorous control to avoid byproducts.

- Biological Screening Gaps: Limited data exist on the bioactivity of this compound itself, though analogs with substituents like benzyl or fluorophenyl show promise in early-stage studies .

Biological Activity

5-Nitro-2,1,3-benzoxadiazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the compound's biological properties, mechanisms of action, synthesis methods, and applications in various fields.

Structural Characteristics

This compound is characterized by its unique benzoxadiazole structure, which contributes to its reactivity and biological activity. The presence of the nitro group enhances its potential as a fluorescent probe and therapeutic agent.

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| This compound | Nitro group at position 5 | Fluorescent properties; potential antimicrobial and anticancer activities |

| N-(2-bromophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine | Bromophenyl substitution | Enhanced membrane permeability; cytotoxic effects |

| N-(2-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine | Chlorophenyl substitution | Potential enzyme inhibition and DNA interaction |

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease processes.

- DNA Interaction : It may bind to DNA, interfering with replication and transcription.

- Cellular Pathway Modulation : The compound can affect signaling pathways and induce apoptosis in cancer cells.

The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. Additionally, substituents like bromine or chlorine enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of certain pathogens through mechanisms involving disruption of cellular processes.

Anticancer Potential

The compound has also been investigated for its anticancer effects. Studies have shown that derivatives of this compound can selectively inhibit the growth of cancer cells by targeting oncogenic pathways such as c-Myc-dependent transcriptional activity .

Case Study : In a study involving Daudi cells (a human B-cell line), treatment with a derivative exhibited an IC50 value of approximately 15.6 μM, demonstrating its potential in cancer therapy .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Nitration of Benzoxadiazole : The compound can be synthesized through nitration reactions involving appropriate precursors.

- Substitution Reactions : Various substituents can be introduced via electrophilic aromatic substitution techniques.

These synthesis routes allow for the development of derivatives with tailored biological activities.

Applications

This compound has diverse applications across various fields:

- Fluorescent Probes : Its fluorescence properties make it suitable for imaging techniques in biological systems.

- Drug Development : The compound is explored as a lead for developing new antimicrobial and anticancer agents.

- Chemical Synthesis : It serves as a building block in organic synthesis for creating novel heterocyclic compounds.

Q & A

Q. What are the key synthetic routes for 5-Nitro-2,1,3-benzoxadiazol-4-amine, and how are functional groups introduced?

The synthesis typically involves constructing the benzoxadiazole core via cyclization of precursors like 2-aminophenol derivatives. The nitro group is introduced via nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C), while the amine group is added through nucleophilic substitution or amination with NH₃ or alkylamines. Purification employs recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Example Reaction Conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | 2-aminophenol + Cl⁻/NO₂⁻ precursors, 80°C, 12h | Form benzoxadiazole core |

| Nitration | HNO₃, H₂SO₄, 0–5°C | Introduce nitro group |

| Amination | NH₃ (gas), EtOH, 50°C | Attach amine group |

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and confirms nitro/amine group orientations .

- HPLC : Assesses purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

Contradictions between NMR/IR data and expected structures often arise from tautomerism or impurities. Strategies include:

- Cross-Validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous proton-carbon connectivity.

- Single-Crystal X-ray Analysis : Provides definitive bond-length/angle data (e.g., resolving nitro vs. amine group positions) .

Q. What computational methods optimize reaction conditions for derivative synthesis?

Density Functional Theory (DFT) predicts transition states and activation energies for nitration/amination steps. Molecular dynamics simulations model solvent effects (e.g., polar aprotic solvents enhance nitro-group reactivity). Software like Gaussian or ORCA is used to design energy-efficient pathways, reducing trial-and-error experiments .

Example Computational Workflow:

| Task | Tool | Output |

|---|---|---|

| Transition State Analysis | Gaussian 16 | Activation energy (kcal/mol) |

| Solvent Optimization | COSMO-RS | Solvent polarity score |

Q. How does structural modification of this compound influence bioactivity?

Substituents at the 4-amine position (e.g., fluorophenyl, methoxy groups) modulate antimicrobial/anticancer activity. Methods:

- SAR Studies : Synthesize derivatives (e.g., this compound with 4-fluorophenyl) and test against bacterial/cancer cell lines.

- Docking Simulations : Predict binding affinity to targets (e.g., DNA gyrase for antimicrobial activity) .

Bioactivity Data Example:

| Derivative | IC₅₀ (μM) vs. HeLa Cells | LogP |

|---|---|---|

| Parent Compound | 12.3 | 1.8 |

| 4-Fluorophenyl | 6.7 | 2.1 |

Methodological Challenges and Solutions

Q. What precautions are necessary for handling nitro-containing benzoxadiazoles?

Nitro groups pose explosion risks under high heat or friction. Recommendations:

- Use <100 mg batches in early-stage synthesis.

- Avoid metal spatulas; employ PTFE-coated tools.

- Store in dark, cool conditions (2–8°C) to prevent decomposition .

Q. How do researchers validate the stability of this compound in biological assays?

- LC-MS Stability Studies : Incubate compound in PBS (pH 7.4) at 37°C for 24h; monitor degradation via peak area reduction.

- Microsomal Assays : Test hepatic metabolism using rat liver microsomes to identify reactive metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.